Spiro[cyclohexane-1,3'-pyrrolo[2,3-c]pyridine]-2',4(1'H)-dione
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Overview
Description
Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione is a spirocyclic compound characterized by its unique structure, where a cyclohexane ring is fused to a pyrrolo[2,3-c]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with pyrrolo[2,3-c]pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one: Known for its use in β-lactam antibiotics.
Spiro-pyrrolidine: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Spiro-indole: Important in drug design for its bioactivity against cancer cells and microbes
Uniqueness
Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C12H12N2O2/c15-8-1-4-12(5-2-8)9-3-6-13-7-10(9)14-11(12)16/h3,6-7H,1-2,4-5H2,(H,14,16) |
InChI Key |
SVVUMFSLLPNOKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)C3=C(C=NC=C3)NC2=O |
Origin of Product |
United States |
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